6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
The synthesis of related compounds has been a focal point in the development of small molecule anticancer drugs. For example, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for the synthesis of such drugs, highlighting the importance of pyridine and piperidine derivatives in medicinal chemistry. The method involves several steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding a high total yield (Zhang et al., 2018)[https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt].
Catalysis and Asymmetric Synthesis
Compounds with tert-butyl groups and related structures have been used in the field of catalysis, particularly in asymmetric synthesis. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This showcases the utility of such compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012)[https://consensus.app/papers/pchiral-phosphine-ligands-groups-rhodiumcatalyzed-imamoto/7a7d762eba6954b88c5d7cbcee4ee15c/?utm_source=chatgpt].
Environmental and Material Science
In the context of environmental science and materials engineering, compounds similar to the one have been studied for their oxidative stability and potential as antioxidants in polymeric materials. For example, the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol, a common antioxidant, has been isolated from aged polyethylene film, indicating the role of such compounds in the aging and stabilization of plastics (Daun et al., 1974)[https://consensus.app/papers/isolation-identification-oxidation-product-daun/6ebf0de4d13953469ecba29300088d92/?utm_source=chatgpt].
Biological Activity
Furthermore, structural analogs have been explored for biological activities, such as antihypertensive effects. The synthesis and evaluation of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for their antihypertensive activity in rats demonstrate the pharmaceutical potential of compounds with similar structural features (Clark et al., 1983)[https://consensus.app/papers/synthesis-activity-4substituted-clark/9149ed86529f54a99371f9f5068ec435/?utm_source=chatgpt].
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-23(2,3)19-7-8-20(27)26(24-19)15-16-9-11-25(12-10-16)22(28)17-5-4-6-18-21(17)30-14-13-29-18/h4-8,16H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBIMAFPRKZHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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